molecular formula C15H31NO3 B8233229 N-Boc-9-(methylamino)nonan-1-ol

N-Boc-9-(methylamino)nonan-1-ol

Cat. No.: B8233229
M. Wt: 273.41 g/mol
InChI Key: KQHXQVSNCWULPB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of organic solvents such as tetrahydrofuran (THF) and catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production of N-Boc-9-(methylamino)nonan-1-ol may involve continuous flow reactors to enhance efficiency and productivity. The use of solid Brønsted acid catalysts in a continuous flow reactor allows for high yields and efficient separation of products .

Chemical Reactions Analysis

Types of Reactions

N-Boc-9-(methylamino)nonan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols .

Scientific Research Applications

N-Boc-9-(methylamino)nonan-1-ol has a wide range of scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of biochemical pathways and enzyme mechanisms.

    Medicine: Investigated for potential therapeutic applications, including drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Boc-9-(methylamino)nonan-1-ol involves its interaction with molecular targets and pathways. The compound can undergo deprotection reactions to release the active amine, which can then participate in various biochemical processes. The use of catalysts, such as solid Brønsted acids, can enhance the efficiency of these reactions by lowering the required reaction temperature and facilitating product separation .

Comparison with Similar Compounds

Similar Compounds

  • N-Boc-9-(amino)nonan-1-ol
  • N-Boc-9-(ethylamino)nonan-1-ol
  • N-Boc-9-(propylamino)nonan-1-ol

Uniqueness

N-Boc-9-(methylamino)nonan-1-ol is unique due to its specific combination of functional groups, which confer distinct reactivity and selectivity. This makes it particularly valuable in synthetic chemistry and various research applications .

Properties

IUPAC Name

tert-butyl N-(9-hydroxynonyl)-N-methylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H31NO3/c1-15(2,3)19-14(18)16(4)12-10-8-6-5-7-9-11-13-17/h17H,5-13H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQHXQVSNCWULPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)CCCCCCCCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H31NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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